molecular formula C17H16FN5O2 B2939934 2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione CAS No. 919012-46-7

2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione

Cat. No. B2939934
CAS RN: 919012-46-7
M. Wt: 341.346
InChI Key: BIWZAYXXERPFEV-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione, also known as FTI-277, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of imidazoles and has been found to have potent anti-tumor activity in a variety of cancer cell lines.

Scientific Research Applications

Antiviral Activity

The compound “2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione” has shown promise in antiviral applications. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses. For instance, certain indole derivatives have demonstrated significant selectivity and inhibitory potency against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-inflammatory Properties

Indole derivatives, which are structurally related to the compound , have been identified to possess anti-inflammatory properties. These compounds can potentially interfere with inflammatory pathways, providing a basis for the development of new anti-inflammatory agents .

Anticancer Potential

The structural framework of indole is present in many synthetic drug molecules, which have shown a range of biological activities including anticancer effects. The ability of indole derivatives to bind with high affinity to multiple receptors makes them valuable in the search for new anticancer therapies .

Antimicrobial Efficacy

Indole derivatives have also been found to have antimicrobial properties, which could be extrapolated to “2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione”. These properties make them suitable candidates for the development of new antimicrobial drugs .

Antitubercular Activity

The biological activity spectrum of indole derivatives extends to antitubercular effects. This suggests that the compound may also be explored for its potential use in treating tuberculosis .

Antidiabetic Applications

Indole derivatives have shown antidiabetic activity, indicating that similar compounds could be used in the management of diabetes. They may play a role in modulating blood sugar levels or enhancing insulin sensitivity .

Antimalarial Effects

The indole nucleus is a common feature in many compounds with antimalarial activity. Therefore, “2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione” could potentially be investigated for its efficacy against malaria .

Anticholinesterase Activity

Indole derivatives have been associated with anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. This suggests that the compound could be researched for its therapeutic potential in neuroprotection .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-9-10(2)23-13-14(20-16(23)19-9)21(3)17(25)22(15(13)24)8-11-4-6-12(18)7-5-11/h4-7H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZAYXXERPFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610475

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